molecular formula C6H6O2 B563543 Resorcinol-1,2,3-13C3 CAS No. 1185048-67-2

Resorcinol-1,2,3-13C3

Cat. No. B563543
CAS RN: 1185048-67-2
M. Wt: 113.089
InChI Key: GHMLBKRAJCXXBS-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resorcinol, also known as 1,3-dihydroxybenzene, is a phenolic compound . It is an organic compound with the formula C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . Resorcinol-1,2,3-13C3 is a variant of resorcinol where the first three carbon atoms are replaced by carbon-13 isotopes .


Synthesis Analysis

Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene . Oxidation and Hock rearrangement of this disubstituted arene gives acetone and resorcinol . The synthesis of resorcinol-acetone copolymer was described in a study . The polymer was prepared by trifluoroacetic acid-catalyzed polymerization of resorcinol with acetone .


Molecular Structure Analysis

Resorcinol has a benzene ring with two hydroxyl (-OH) groups situated at adjacent carbon positions (1,3 positions) on the ring . The structure of resorcinol was confirmed by the FT-IR, 1H-NMR, and 13C-NMR spectra .


Chemical Reactions Analysis

Resorcinol undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . The radicals then readily react to form dimers/polymers deposited on the electrode surface .


Physical And Chemical Properties Analysis

Resorcinol is a white crystalline solid . It has a sweet odor and is soluble in water . It is insoluble in chloroform and carbon disulfide . Its melting point is 110℃ . Its boiling point is 277℃ . Its density is 1.28g/cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Resorcinol-1,2,3-13C3, focusing on six unique fields:

Pharmaceutical Research

Resorcinol-1,2,3-13C3 is used extensively in pharmaceutical research due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This compound helps in tracing the metabolic pathways and understanding the bioavailability of resorcinol-based drugs. It is particularly useful in the development of drugs for treating skin conditions, such as acne and eczema, where resorcinol acts as a keratolytic agent .

Environmental Science

In environmental science, Resorcinol-1,2,3-13C3 is employed to study the degradation pathways of phenolic compounds in various ecosystems. Its isotopic labeling enables researchers to track the transformation and breakdown of resorcinol in soil and water, providing insights into its environmental impact and aiding in the development of bioremediation strategies .

Material Science

Resorcinol-1,2,3-13C3 is used in material science to investigate the properties and synthesis of resorcinol-formaldehyde resins. These resins are crucial in the production of adhesives, coatings, and foams. The isotopic labeling helps in understanding the polymerization process and the structural characteristics of the resulting materials, leading to the development of more efficient and durable products .

Analytical Chemistry

In analytical chemistry, Resorcinol-1,2,3-13C3 serves as a standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic composition allows for precise calibration and validation of analytical instruments, ensuring accurate measurement of resorcinol and its derivatives in various samples. This application is vital for quality control in pharmaceutical and chemical industries .

Mechanism of Action

Target of Action

Resorcinol-1,2,3-13C3, also known as Resorcinol, is primarily used as an antiseptic and disinfectant in topical pharmaceutical products . It is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . The primary targets of Resorcinol are skin cells, where it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In vitro studies involving lactoperoxidase (LPO) and thyroid peroxidase (TPO) have shown that these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

Resorcinol affects the biochemical pathways related to skin cell growth and differentiation, leading to its keratolytic activity . It also impacts the thyroid hormone synthesis pathway by inhibiting peroxidases, which play a crucial role in the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .

Pharmacokinetics

Pharmacokinetic data on Resorcinol were obtained from studies in rats . In the urine, the major metabolite of Resorcinol was the glucuronide .

Result of Action

The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin in conditions such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Action Environment

The action of Resorcinol can be influenced by environmental factors such as temperature and pH. For instance, the solid Resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of Resorcinol from ethanol, and the beta form which is obtained on crystallizing Resorcinol from benzene or on cooling of molten Resorcinol . These different forms may have different solubilities and hence bioavailabilities, potentially influencing the compound’s action, efficacy, and stability .

Safety and Hazards

Resorcinol is considered hazardous . It causes skin irritation and serious eye irritation . It is very toxic to aquatic life .

Future Directions

Resorcinol is one of five FDA-approved over-the-counter acne medications . It works by exfoliating the skin, causing dead skin cells to shed from the skin . This exfoliation stimulates new skin cell production to replace these dead skin cells, keeping the skin turning over and helping to prevent clogged pores and acne .

properties

IUPAC Name

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLBKRAJCXXBS-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=[13CH][13C](=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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